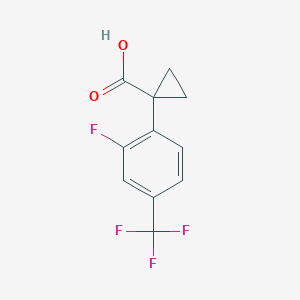![molecular formula C20H18ClN3O3S B2486961 N-(2-(4-氯苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2,3-二甲氧基苯甲酰胺 CAS No. 361166-99-6](/img/structure/B2486961.png)
N-(2-(4-氯苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2,3-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and their mechanisms .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide:
Anticancer Activity
This compound has shown potential in inhibiting the proliferation of various cancer cell lines. Its structure allows it to interact with specific cellular pathways, leading to apoptosis (programmed cell death) in cancer cells. Research indicates that it can be particularly effective against breast and lung cancer cells by disrupting the cell cycle and inducing cell death .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting the cell membrane integrity of microbes, leading to cell lysis and death. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It achieves this by blocking specific signaling pathways involved in the inflammatory response. This property is valuable for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Activity
The compound has been found to possess antiviral properties, particularly against RNA viruses. It interferes with viral replication by inhibiting key enzymes required for the viral life cycle. This makes it a potential candidate for developing treatments for viral infections like influenza and hepatitis .
Neuroprotective Effects
Research suggests that this compound can protect neuronal cells from oxidative stress and apoptosis. It achieves this by modulating oxidative stress pathways and enhancing the expression of neuroprotective proteins. This property is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Activity
The compound exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, making it a potential candidate for anti-aging therapies and supplements .
Antidiabetic Potential
Preliminary studies indicate that this compound can improve insulin sensitivity and reduce blood glucose levels. It works by modulating insulin signaling pathways and enhancing glucose uptake in cells. This makes it a promising candidate for developing new treatments for diabetes .
Antimalarial Activity
The compound has shown efficacy against Plasmodium species, the parasites responsible for malaria. It disrupts the parasite’s life cycle by inhibiting key enzymes required for its survival. This makes it a potential candidate for developing new antimalarial drugs .
作用机制
Target of Action
The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is the mitochondrial respiration process in fungi . This compound acts as a quinone outside inhibitor (QoI), which is a type of fungicide .
Mode of Action
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide interacts with its targets by inhibiting mitochondrial respiration . It achieves this by blocking electron transfer within the respiratory chain . This disruption in electron transfer leads to a cessation of important cellular biochemical processes, effectively stopping fungal growth .
Biochemical Pathways
The action of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide affects the mitochondrial respiration pathway . By inhibiting this pathway, it disrupts the energy production in the fungal cells, leading to their death .
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms .
Result of Action
The molecular and cellular effects of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide’s action result in the cessation of fungal growth . By inhibiting mitochondrial respiration, it disrupts important cellular biochemical processes, leading to the death of the fungal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide. For instance, it has been used widely in agriculture, particularly in the Upper Midwest of the United States . Resistant populations have been identified in various regions, suggesting that geographical and environmental factors can influence its efficacy .
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-17-5-3-4-14(18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)13-8-6-12(21)7-9-13/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPGBIYIKZKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)
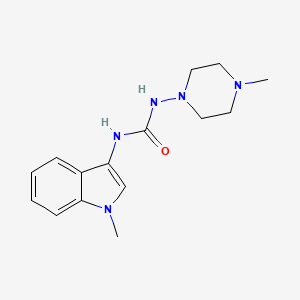
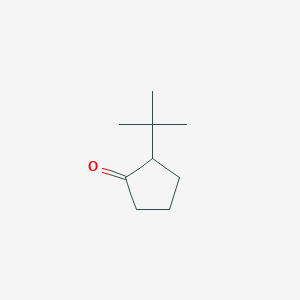
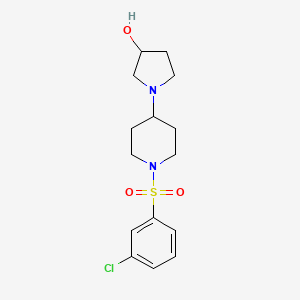
![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)
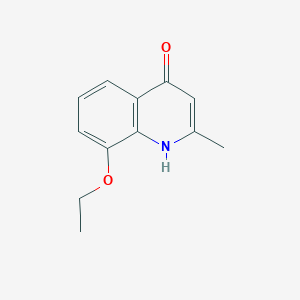

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)
![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)
